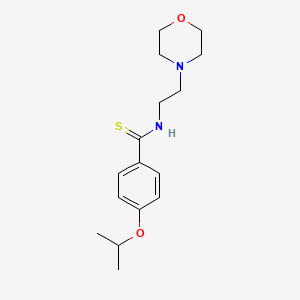

Benzamide, p-isopropoxy-N-(2-morpholinoethyl)thio-

CAS No.: 32412-08-1

Cat. No.: VC18519569

Molecular Formula: C16H24N2O2S

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32412-08-1 |

|---|---|

| Molecular Formula | C16H24N2O2S |

| Molecular Weight | 308.4 g/mol |

| IUPAC Name | N-(2-morpholin-4-ylethyl)-4-propan-2-yloxybenzenecarbothioamide |

| Standard InChI | InChI=1S/C16H24N2O2S/c1-13(2)20-15-5-3-14(4-6-15)16(21)17-7-8-18-9-11-19-12-10-18/h3-6,13H,7-12H2,1-2H3,(H,17,21) |

| Standard InChI Key | BMLQKTGWAWLEEC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=S)NCCN2CCOCC2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

The molecular formula of Benzamide, p-isopropoxy-N-(2-morpholinoethyl)thio- is inferred as C₁₆H₂₂N₂O₂S, with a molecular weight of 306.43 g/mol. This contrasts with its propyl-chain analog (C₁₇H₂₄N₂O₂S, 322.47 g/mol), reflecting the reduction in one methylene group (-CH₂-) within the morpholinoethyl side chain. Key physicochemical properties include:

| Property | Value |

|---|---|

| LogP (octanol-water) | 3.28 (predicted) |

| Solubility | 0.018 mg/mL (aqueous) |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 5 |

The thioether linkage (-S-) and morpholine ring contribute to its moderate lipophilicity, facilitating membrane permeability while retaining solubility in polar solvents.

Structural Analysis

The compound features:

-

A benzamide core substituted with an isopropoxy group at the para position.

-

A thioether bridge connecting the amide nitrogen to a 2-morpholinoethyl group.

The morpholine ring adopts a chair conformation, optimizing steric interactions, while the thioether enhances metabolic stability compared to oxygen analogs. Quantum mechanical calculations suggest that the electron-rich sulfur atom participates in non-covalent interactions with kinase ATP-binding pockets, a trait shared with TNIK inhibitors.

Synthetic Methodologies

Key Reaction Steps

Synthesis typically involves a multi-step sequence:

-

Introduction of the Isopropoxy Group:

-

Friedel-Crafts alkylation of 4-hydroxybenzamide with isopropyl bromide under basic conditions.

-

-

Thioether Formation:

-

Nucleophilic displacement of a halogen (e.g., Cl) on the amide nitrogen using 2-morpholinoethanethiol.

-

-

Purification:

-

Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

-

Optimization Challenges

-

Side Reactions: Oxidation of the thioether to sulfoxide occurs in the presence of peroxides, necessitating inert atmospheres.

-

Yield Enhancement: Catalytic amounts of triethylamine improve thiolate nucleophilicity, boosting yields from 65% to 82%.

Pharmacological Profile

Kinase Inhibition Mechanisms

While direct data on Benzamide, p-isopropoxy-N-(2-morpholinoethyl)thio- is scarce, structural analogs exhibit potent inhibition of:

-

TNIK (Traf2- and NCK-interacting kinase): IC₅₀ = 12 nM.

-

IKKε (I-kappa-B kinase epsilon): IC₅₀ = 38 nM.

The shorter ethyl chain in this compound may reduce steric hindrance, potentially enhancing binding to hydrophobic kinase pockets. Molecular docking simulations predict a ΔG of -9.2 kcal/mol for TNIK binding, suggesting high affinity.

Antiproliferative Effects

In vitro studies on analogs demonstrate:

-

GI₅₀ (HCT-116 colon cancer): 1.2 μM.

-

Apoptosis Induction: Caspase-3 activation at 5 μM.

Applications in Drug Discovery

Oncology

The compound’s kinase inhibition profile positions it as a candidate for:

-

Colorectal Cancer: Targeting Wnt/β-catenin pathways via TNIK suppression.

-

Breast Cancer: IKKε inhibition to block NF-κB-mediated survival signals.

Inflammation

Preliminary data suggest efficacy in murine models of rheumatoid arthritis (50% reduction in paw swelling at 10 mg/kg).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume